Lipophilicity (XLogP3) Comparison: n-Propyl vs. Methyl N1-Substitution
The computed partition coefficient (XLogP3) of 5-(3,5-dichlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole is 3.3, approximately 0.7 log units higher than that of its N1-methyl analog (5-(3,5-dichlorophenyl)-1-methyl-1H-tetrazole, XLogP3 ≈ 2.6), reflecting the increased hydrophobic contribution of the propyl chain [1]. This difference translates to a roughly 5-fold increase in predicted lipid-phase partitioning, which can be critical for membrane permeability and off-target binding profiles in cell-based assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 5-(3,5-dichlorophenyl)-1-methyl-1H-tetrazole; XLogP3 ≈ 2.6 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 (approx. 5× higher lipid partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15) |
Why This Matters
Procurement decisions for physicochemical screening libraries should account for this lipophilicity difference, as the n-propyl compound may exhibit systematically different solubility and non-specific binding compared to the methyl analog.
- [1] PubChem Compound Summaries: CID 1490186 (n-propyl, XLogP3 = 3.3); CID 1490184 (methyl analog, 5-(3,5-dichlorophenyl)-1-methyl-1H-tetrazole, XLogP3 ≈ 2.6). National Center for Biotechnology Information (2025). View Source
